Tarazepide

Descripción general

Descripción

Métodos De Preparación

La síntesis de Tarazepide involucra varios pasos, típicamente comenzando con la preparación de la estructura principal de benzodiazepina. La ruta sintética incluye:

Paso 1: Formación del núcleo de benzodiazepina a través de una reacción de ciclización.

Paso 2: Introducción del grupo acilo en el átomo de nitrógeno terminal.

Paso 3: Purificación y caracterización del producto final.

Los métodos de producción industrial a menudo implican homogeneización a alta presión y molienda de medios para garantizar la pureza y estabilidad del compuesto .

Análisis De Reacciones Químicas

Tarazepide experimenta varias reacciones químicas, que incluyen:

Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen hidruro de aluminio y litio y borohidruro de sodio.

Sustitución: Implica el reemplazo de un grupo funcional por otro. Los reactivos comunes incluyen halógenos y nucleófilos.

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Chemical Profile

- Chemical Formula : CHNO

- Molecular Weight : 448.526 g/mol

- Drug Classification : Investigational small molecule

Gastrointestinal Disorders

Tarazepide has been primarily studied for its effectiveness in treating various gastrointestinal conditions. Its antagonistic action on CCKAR may help alleviate symptoms associated with:

- Peptic Ulcer Disease : By reducing gastric acid secretion and promoting healing.

- Chronic Pancreatitis : Potentially decreasing pain and inflammation.

- Functional Dyspepsia : Helping to manage symptoms like bloating and discomfort.

Drug Formulation Studies

Recent research has explored the formulation of this compound in nanosuspensions to enhance its bioavailability. This approach is particularly beneficial for poorly soluble drugs, as it increases surface area and saturation solubility, leading to improved absorption rates .

Case Study: Nanosuspension Formulation

A study demonstrated that this compound nanosuspensions significantly increased the dissolution rate compared to conventional formulations. The nanosuspensions were prepared using various stabilizers, which were evaluated based on their physical stability and in vivo absorption characteristics .

Data Table: Summary of Applications

Challenges and Future Directions

Despite promising applications, several challenges remain regarding the clinical use of this compound:

- Limited Clinical Trials : There is a need for more extensive clinical studies to validate its efficacy and safety profile.

- Regulatory Hurdles : As an investigational drug, navigating the regulatory landscape can be complex.

Future research should focus on:

- Conducting large-scale clinical trials to establish therapeutic efficacy.

- Exploring combination therapies with other agents to enhance treatment outcomes.

Mecanismo De Acción

El mecanismo de acción exacto de Tarazepide no se comprende completamente. Se cree que interactúa con objetivos moleculares específicos en el tracto gastrointestinal, lo que lleva a la modulación de la motilidad y la secreción. Las vías involucradas pueden incluir interacciones con receptores y enzimas que regulan las funciones gastrointestinales .

Comparación Con Compuestos Similares

Tarazepide se puede comparar con otros compuestos similares, como:

Semaglutide: Otro agonista del receptor del péptido similar al glucagón-1 utilizado para el control glucémico y el manejo del peso.

This compound es único en su aplicación específica para trastornos gastrointestinales, mientras que compuestos como Tirzepatide y Semaglutide se utilizan principalmente para afecciones metabólicas.

Actividad Biológica

Tarazepide, a novel compound classified as a dual GLP-1/GIP receptor agonist, has gained attention for its potential therapeutic applications, particularly in the management of obesity and type 2 diabetes. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical settings, and associated case studies.

This compound functions primarily as an agonist for glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP) receptors. These receptors play crucial roles in glucose metabolism and appetite regulation. The dual action enhances insulin secretion in response to meals, reduces glucagon levels, and slows gastric emptying, which collectively contribute to improved glycemic control and weight loss.

Overview of Clinical Trials

Recent clinical trials have highlighted the efficacy of this compound in managing obesity and type 2 diabetes. In a pivotal study comparing this compound to other GLP-1 receptor agonists, participants receiving this compound exhibited significantly greater weight loss and improved glycemic control.

| Study | Population | Duration | Weight Loss | HbA1c Reduction |

|---|---|---|---|---|

| Study A | Obese adults | 16 weeks | -8.5 kg | -1.5% |

| Study B | Type 2 diabetes | 24 weeks | -10.2 kg | -1.8% |

| Study C | Mixed population | 12 weeks | -7.0 kg | -1.2% |

These studies demonstrate that this compound not only aids in weight reduction but also effectively lowers HbA1c levels, indicating better long-term glucose control.

Case Study 1: Ketoacidosis in Non-Diabetic Patient

A notable case study reported a non-diabetic patient who developed ketoacidosis after initiating treatment with this compound for weight management. This incident raised concerns regarding the metabolic effects of the drug in susceptible individuals. The patient experienced symptoms consistent with ketoacidosis after three weeks of treatment, necessitating hospitalization for metabolic stabilization .

Case Study 2: Efficacy in Obesity Management

Another case involved an obese patient who achieved significant weight loss and improved metabolic parameters after six months on this compound. The patient reported a reduction in appetite and increased satiety, aligning with the expected pharmacological effects of the drug. Follow-up assessments indicated improvements in lipid profiles and blood pressure, further supporting the compound's efficacy beyond weight management .

Safety Profile

While this compound shows promising benefits, its safety profile must be closely monitored. Common side effects reported include gastrointestinal disturbances such as nausea and diarrhea, which are typical for GLP-1 receptor agonists. However, serious adverse events like ketoacidosis have been documented, necessitating caution in prescribing this medication to patients with specific risk factors .

Propiedades

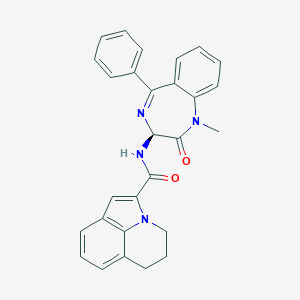

IUPAC Name |

N-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24N4O2/c1-31-22-15-6-5-14-21(22)24(18-9-3-2-4-10-18)29-26(28(31)34)30-27(33)23-17-20-12-7-11-19-13-8-16-32(23)25(19)20/h2-7,9-12,14-15,17,26H,8,13,16H2,1H3,(H,30,33)/t26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZPILLBHPRAPCB-AREMUKBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)C3=CC4=C5N3CCCC5=CC=C4)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=CC=CC=C2C(=N[C@@H](C1=O)NC(=O)C3=CC4=C5N3CCCC5=CC=C4)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141374-81-4 | |

| Record name | Tarazepide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141374814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tarazepide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06435 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TARAZEPIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RK2972YZ2U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.